(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride
Overview
Description
Preparation Methods
The synthesis of ReN-1869 hydrochloride involves the preparation of a mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . For industrial production, the compound is synthesized through a customized synthesis process, which involves a strong synthesis team with excellent synthesis technology and capabilities .
Chemical Reactions Analysis
ReN-1869 hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the tricyclic core structure. Common reagents and conditions used in these reactions include DMSO, various oxidizing and reducing agents, and specific catalysts. .
Scientific Research Applications
ReN-1869 hydrochloride has several scientific research applications, including:
Chemistry: Used as a selective histamine H1 receptor antagonist in binding studies.
Biology: Investigated for its effects on neurogenic pain and inflammation.
Medicine: Potential therapeutic agent for treating neurogenic pain and inflammation.
Industry: Utilized in the development of new antihistamine drugs with pain-relieving properties .
Mechanism of Action
ReN-1869 hydrochloride exerts its effects by selectively antagonizing the histamine H1 receptor. It demonstrates high affinity for the histamine H1 receptor with a Ki of 0.19±0.04 μM and some affinity for a sigma site with a Ki of 0.45 μM . The compound inhibits the histamine-evoked responses, thereby reducing neurogenic pain and inflammation .
Comparison with Similar Compounds
ReN-1869 hydrochloride is compared with other similar compounds, such as:
Mepyramine: Another histamine H1 receptor antagonist with lower affinity for the receptor.
Dexamethasone: A corticosteroid with anti-inflammatory properties but different mechanism of action.
Morphine: An opioid analgesic that amplifies the analgesic action of ReN-1869 hydrochloride but has a different target and mechanism .
ReN-1869 hydrochloride is unique due to its high selectivity for the histamine H1 receptor and its potential in treating neurogenic pain and inflammation without significant adverse effects .
Properties
IUPAC Name |
(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2.ClH/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23;/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27);1H/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCOPCYFLFDPTD-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170149-76-5 | |
Record name | REN-1869 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170149765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REN-1869 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JET6FKG8Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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